[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride
Description
[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-2-yl group at position 3 and a methanamine moiety at position 5, stabilized as a hydrochloride salt. The pyridine ring contributes π-π stacking interactions, while the triazole enhances hydrogen-bonding capabilities, making it a versatile building block .
Properties
IUPAC Name |
(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH/c9-5-7-11-8(13-12-7)6-3-1-2-4-10-6;/h1-4H,5,9H2,(H,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOIRKURXWAVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909317-03-8 | |
| Record name | [3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride typically involves the reaction of pyridine derivatives with triazole compoundsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed on the triazole ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Copper catalysis with water as the oxidant.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Pyridin-2-yl-methanones.
Reduction: Reduced triazole derivatives.
Substitution: Various N-substituted methanamine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates and inhibitors .
Industry: In the chemical industry, it is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Pyridinyl vs. Phenyl Derivatives : Pyridin-2-yl substituents (as in the target compound) introduce nitrogen-mediated polarity, enhancing solubility in polar solvents compared to halogenated phenyl analogs (e.g., 4-fluorophenyl, 4-bromophenyl) .
- Electron-Withdrawing Groups : Fluorine or bromine on phenyl rings (e.g., CAS 1258640-50-4 , CID 47003290 ) increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs.
- Heteroaromatic vs. Aliphatic Substituents : Cyclopropyl groups (e.g., ) reduce steric hindrance, facilitating nucleophilic reactions, while furan-2-yl groups enable coordination with transition metals in catalysis.
Biological Activity
[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by a triazole ring fused with a pyridine moiety. The molecular formula is with a molecular weight of 189.63 g/mol. Its structure influences its biological activity, particularly its ability to interact with various biological targets.
Biological Activity Overview
Compounds containing the triazole scaffold have been recognized for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Antifungal Properties : Inhibition of fungal growth through enzyme inhibition.
- Anticancer Effects : Potential in targeting cancer cell proliferation and survival pathways.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study reported that certain derivatives showed good activity against Gram-positive bacteria, highlighting the potential of [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride in treating infections caused by resistant strains .
| Compound | Target Bacteria | Activity |
|---|---|---|
| [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine | Staphylococcus aureus | Moderate |
| 2-(4-fluorophenoxy)pyridin-2-yl-benzimidazole | Gram-positive | Good |
Antifungal Mechanism
The antifungal activity is attributed to the compound's ability to inhibit specific enzymes involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
Anticancer Potential
Recent studies have explored the anticancer effects of triazole derivatives. The compound has shown promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged between 10 µM to 50 µM depending on the cell type.
- Animal Models : In vivo studies using murine models have indicated that administration of the compound significantly reduced tumor size compared to control groups. The observed effects were linked to both direct cytotoxicity and immune modulation.
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride suggests favorable characteristics for drug development:
- Absorption : High oral bioavailability predicted based on structure.
- Distribution : Good tissue penetration observed in preliminary studies.
- Metabolism : Primarily metabolized in the liver; further studies needed to identify specific pathways.
- Excretion : Renal excretion predominates; monitoring required for potential toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
